molecular formula C4H4BrN3O B12362137 2-amino-5-bromo-2H-pyrazin-3-one

2-amino-5-bromo-2H-pyrazin-3-one

Cat. No.: B12362137
M. Wt: 190.00 g/mol
InChI Key: JTZYJCLYVBHJLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-bromo-2H-pyrazin-3-one can be synthesized from aminopyrazine through a bromination reaction. The typical reagents used in this process include N-bromosuccinimide and dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems helps in maintaining the consistency and purity of the product. The reaction conditions are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-2H-pyrazin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromo-2H-pyrazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-2H-pyrazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites. The bromine and amino groups play a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromopyrazine
  • 2-Amino-3-bromopyrazine
  • 3-Amino-6-bromopyrazine-2-carboxylic acid
  • 2,5-Dibromopyrazine
  • 2-Bromo-5-methoxypyrazine

Uniqueness

2-Amino-5-bromo-2H-pyrazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective bromination and participate in coupling reactions makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C4H4BrN3O

Molecular Weight

190.00 g/mol

IUPAC Name

2-amino-5-bromo-2H-pyrazin-3-one

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-3(6)4(9)8-2/h1,3H,6H2

InChI Key

JTZYJCLYVBHJLG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C(=O)N=C1Br)N

Origin of Product

United States

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